N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrazole ring, and a phenylacetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions. The pyrazole ring is often formed through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Once the intermediates are prepared, they are coupled together using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions to form the final product. The reaction conditions typically involve solvents like dichloromethane or dimethylformamide and may require catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and real-time monitoring allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide shares similarities with other compounds containing piperidine and pyrazole rings, such as:
- This compound
- This compound
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-21(2)27(25,26)22-12-9-16(10-13-22)23-17(8-11-19-23)20-18(24)14-15-6-4-3-5-7-15/h3-8,11,16H,9-10,12-14H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTKZYDPTQJGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.